4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene
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Overview
Description
4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative, followed by thiolation to introduce the sulfanyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Sulfoxides and sulfones: Resulting from the oxidation of sulfanyl groups.
Substituted aromatics: Produced through nucleophilic substitution of methoxy groups.
Scientific Research Applications
4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene involves interactions with various molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the sulfanyl groups.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains similar functional groups but differs in overall structure.
4-Methyl-2-nitrophenyl isothiocyanate: Similar in having nitro and methoxy groups but with different substituents.
Uniqueness
4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene is unique due to its combination of methoxy, nitro, and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
60719-01-9 |
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Molecular Formula |
C20H17NO4S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-methoxy-2-(5-methoxy-2-phenylsulfanylphenyl)sulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C20H17NO4S2/c1-24-14-8-10-17(21(22)23)19(12-14)27-20-13-15(25-2)9-11-18(20)26-16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
JLZMMROTKJHVTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])SC2=C(C=CC(=C2)OC)SC3=CC=CC=C3 |
Origin of Product |
United States |
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